molecular formula C8H10N2O B13808727 Methyl 4-aminobenzimidate

Methyl 4-aminobenzimidate

Cat. No.: B13808727
M. Wt: 150.18 g/mol
InChI Key: LTTHEOPBMKOLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-aminobenzimidate is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminobenzimidate can be synthesized through several methods. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia. This method is advantageous due to its high yield and relatively low cost .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality. Additionally, the purification process typically includes recrystallization and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobenzimidate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoates

    Reduction: Benzyl alcohol derivatives

    Substitution: Alkylated or acylated benzoates

Scientific Research Applications

Methyl 4-aminobenzimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-aminobenzimidate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate
  • Methyl 4-(methylamino)benzoate

Comparison

Methyl 4-aminobenzimidate is unique due to its specific functional groups, which confer distinct reactivity and applications. Compared to methyl 4-aminobenzoate, it has a higher reactivity in nucleophilic substitution reactions due to the presence of the imidate group. Methyl 4-(methylamino)benzoate, on the other hand, has different steric and electronic properties, affecting its reactivity and applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

methyl 4-aminobenzenecarboximidate

InChI

InChI=1S/C8H10N2O/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,9H2,1H3

InChI Key

LTTHEOPBMKOLRK-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)N

Origin of Product

United States

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